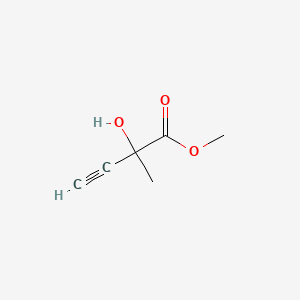
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile” is a chemical substance with the IUPAC name: 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride . It is used in laboratory chemicals .
Synthesis Analysis
A new and efficient protocol has been developed for the synthesis of a similar compound, ketamine, by using a hydroxy ketone intermediate . The synthesis of this drug has been done in five steps .Molecular Structure Analysis
The molecular structure of a similar compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, was elucidated using single-crystal X-ray diffraction technique .Chemical Reactions Analysis
In a study, a library of new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamides as potential anticonvulsant and antinociceptive agents was synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(3-chlorophenyl)prop-2-en-1-ol, include a molecular formula of C9H9ClO, a molecular weight of 168.62000, and it does not have available data for density, boiling point, melting point, and flash point .科学的研究の応用
Spectroscopic Characterization and Nonlinear Optical (NLO) Properties
A study by Wazzan, Al-Qurashi, and Faidallah (2016) focused on the structural parameters and spectroscopic characterization of closely related compounds, including 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile. They performed DFT and TD-DFT/PCM calculations, which could be relevant for understanding similar compounds like 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile. Their findings include insights into NLO properties and electronic interactions, potentially applicable to the compound of interest (Wazzan, Al-Qurashi, & Faidallah, 2016).
Corrosion Inhibition
A study by Yadav, Gope, Kumari, and Yadav (2016) investigated pyranopyrazole derivatives for mild steel corrosion inhibition. While not directly examining 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile, the research methods and findings on molecular structure and corrosion inhibition could be relevant for similar compounds (Yadav, Gope, Kumari, & Yadav, 2016).
Optoelectronic and Charge Transport Properties
The study by Irfan et al. (2020) delved into the optoelectronic and charge transport properties of compounds including 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile. Their approach, focusing on quantum chemical insights and molecular orbitals, may offer relevant insights for the optoelectronic applications of 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile (Irfan et al., 2020).
Antimicrobial and Cytotoxic Activity
Research by Hussein, Al-Shareef, Aboellil, and Elhady (2015) on novel substituted 6′-(4-chlorophenyl)-3,4′-bipyridine-3′-carbonitriles highlighted their antimicrobial and cytotoxic activity. While focusing on different but structurally similar compounds, this study could provide a foundation for exploring the antimicrobial potential of 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile (Hussein, Al-Shareef, Aboellil, & Elhady, 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-7-9(6-13)11(14-15-7)8-4-2-3-5-10(8)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKKASBLGOQPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


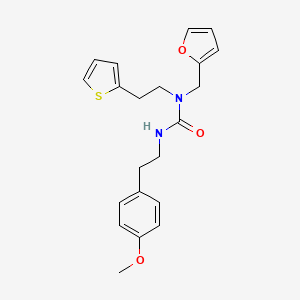
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2880691.png)
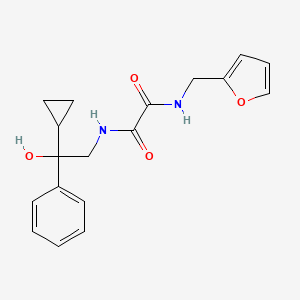
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2880697.png)

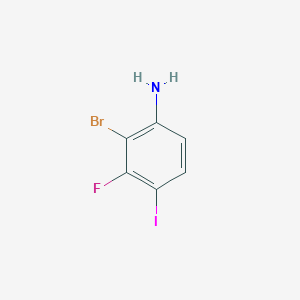
![N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2880700.png)
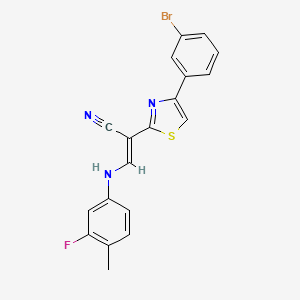

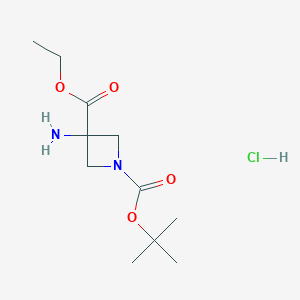
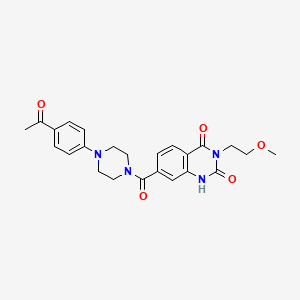
![N-{4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2880705.png)
